2-Bromoethylamine hydrobromide

Descripción general

Descripción

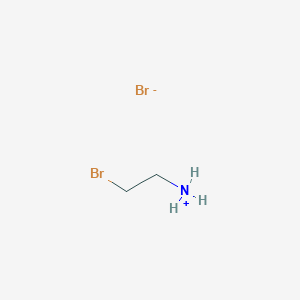

2-Bromoethylamine hydrobromide is an organic compound with the molecular formula C₂H₇Br₂N. It appears as a white to pale brown crystalline powder and is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoethylamine hydrobromide can be synthesized through several methods:

From Ethanolamine and Hydrobromic Acid: This method involves the reaction of ethanolamine with hydrobromic acid.

From Ethyleneimine and Hydrogen Bromide: Ethyleneimine is reacted with hydrogen bromide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production typically involves the reaction of ethanolamine with hydrobromic acid. The process includes cooling, stirring, and controlled addition of reactants, followed by crystallization and purification steps .

Análisis De Reacciones Químicas

2-Bromoethylamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Alkylation Reactions: It can be used to alkylate amines, phosphines, and other nucleophiles.

Cyclization Reactions: It can form cyclic compounds such as thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and phosphines.

Catalysts: Cesium hydroxide is often used in alkylation reactions.

Major Products:

Thiazolines and Thiazines: Formed through cyclization reactions.

Optically Active Tertiary Phosphines: Formed via P-alkylation of secondary phosphines.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromoethylamine hydrobromide is primarily used as a building block in organic synthesis. It facilitates the construction of various chemical structures, such as:

- C₂-symmetric imidazolidinylidene ligands : These ligands are crucial in catalysis and asymmetric synthesis due to their ability to enhance reaction selectivity .

- Thiazolines and thiazines : The compound participates in tandem reactions involving alkylation and cyclodeamination of thioamides and haloamines .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of:

- First-aid medicines : Its role in synthesizing active pharmaceutical ingredients (APIs) is vital for producing effective therapeutic agents .

- Complexing agents for ionic liquids : It has been used to create ionic liquids that can enhance drug solubility and stability .

Materials Science

In materials science, this compound has been explored for:

- Gold deposition through electroless plating : This application involves using the compound as a reactant to facilitate the deposition of gold onto various substrates .

- Synthesis of functionalized ionic liquids : These ionic liquids can be utilized for carbon dioxide capture, showcasing the compound's role in environmental applications .

Case Study 1: Synthesis of Imidazolidinylidene Ligands

Research demonstrated the successful use of this compound in synthesizing C₂-symmetric imidazolidinylidene ligands. The ligands were characterized by their ability to catalyze asymmetric reactions effectively, leading to high enantiomeric excesses in various substrates.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Catalysis | 85 | 95 |

Case Study 2: Ionic Liquid Development

A study focused on developing triamino-functionalized ionic liquids for carbon capture utilized this compound as a precursor. The resulting ionic liquid showed enhanced CO₂ absorption capabilities compared to traditional solvents.

| Ionic Liquid Type | CO₂ Absorption Capacity (mmol/g) |

|---|---|

| Triamino-functionalized Ionic Liquid | 3.5 |

Mecanismo De Acción

The mechanism of action of 2-Bromoethylamine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in various synthetic processes, including the formation of cyclic compounds and alkylation of nucleophiles .

Comparación Con Compuestos Similares

2-Chloroethylamine Hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

3-Bromopropylamine Hydrobromide: Contains an additional carbon atom in the alkyl chain.

Uniqueness: 2-Bromoethylamine hydrobromide is unique due to its specific reactivity and applications in forming cyclic compounds and alkylating various nucleophiles. Its solubility and stability also make it a valuable intermediate in organic synthesis and pharmaceutical applications .

Propiedades

Número CAS |

2576-47-8 |

|---|---|

Fórmula molecular |

C2H7Br2N |

Peso molecular |

204.89 g/mol |

Nombre IUPAC |

2-bromoethanamine;hydron;bromide |

InChI |

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H |

Clave InChI |

WJAXXWSZNSFVNG-UHFFFAOYSA-N |

SMILES |

C(CBr)N.Br |

SMILES canónico |

[H+].C(CBr)N.[Br-] |

Apariencia |

White Solid |

melting_point |

342 to 345 °F (NTP, 1992) |

Key on ui other cas no. |

2576-47-8 |

Descripción física |

Crystals. (NTP, 1992) |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

107-09-5 (Parent) |

Solubilidad |

Soluble (NTP, 1992) |

Sinónimos |

2-Bromoethylamine Hydrobromide; 1-Amino-2-bromoethane Hydrobromide; 2-Aminoethyl Bromide Hydrobromide; 2-Bromoethylammonium Bromide; β-Bromoethylamine Hydrobromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.